molecular formula C19H23F2N5S B12241803 2-Cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)pyrimidine

2-Cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)pyrimidine

Cat. No.: B12241803
M. Wt: 391.5 g/mol
InChI Key: AARFUZYDOOAYOO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, thiazole, piperazine, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Thiazole Ring Formation: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Piperazine Substitution: Piperazine can be introduced through nucleophilic substitution reactions.

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperazine moieties.

    Reduction: Reduction reactions can occur at the pyrimidine core and the difluoromethyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the pyrimidine core can yield dihydropyrimidines.

Scientific Research Applications

2-Cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes.

    Industrial Applications: It may have applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-methylpyrimidine
  • 2-Cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
  • 2-Cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(chloromethyl)pyrimidine

Uniqueness

The uniqueness of 2-Cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can enhance the compound’s metabolic stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C19H23F2N5S

Molecular Weight

391.5 g/mol

IUPAC Name

2-cyclopropyl-4-[[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C19H23F2N5S/c20-17(21)15-9-16(24-18(23-15)12-1-2-12)26-7-5-25(6-8-26)10-14-11-27-19(22-14)13-3-4-13/h9,11-13,17H,1-8,10H2

InChI Key

AARFUZYDOOAYOO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)CC4=CSC(=N4)C5CC5)C(F)F

Origin of Product

United States

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